molecular formula C9H7ClN2O B1463044 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine CAS No. 1159815-88-9

4-Chloro-2-(furan-3-yl)-6-methylpyrimidine

Cat. No.: B1463044
CAS No.: 1159815-88-9
M. Wt: 194.62 g/mol
InChI Key: LMPLCGDTGPIIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-(furan-3-yl)-6-methylpyrimidine” is a chemical compound that includes a furan ring, which is a five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . This compound is a white to light beige crystalline solid that is stable at room temperature.


Synthesis Analysis

The synthesis of compounds containing furan rings, such as “this compound”, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The furan ring in “this compound” is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The presence of the ether oxygen adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .


Chemical Reactions Analysis

Furan derivatives, including “this compound”, can undergo various structure reactions, offering enormous scope in the field of medicinal chemistry . For example, the synthesis of compounds with a monoamide and ester moiety, products with diamides and diester bonds were synthesized with moderate yields in the presence of DMT/NMM/TsO – or EDC, using 2,5-furandicarboxylic acid and 3,4-bis (hydroxymethyl)furan as substrates .

Mechanism of Action

While the specific mechanism of action for “4-Chloro-2-(furan-3-yl)-6-methylpyrimidine” is not mentioned in the retrieved papers, furan derivatives in general have been found to have high therapeutic properties . They have broadened scope in remedying various dispositions in clinical medicines .

Properties

IUPAC Name

4-chloro-2-(furan-3-yl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPLCGDTGPIIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=COC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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